molecular formula C21H22N4O4 B11669910 4-methyl-3-phenyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

4-methyl-3-phenyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669910
M. Wt: 394.4 g/mol
InChI Key: YZFUHVRZKMEIFC-WSDLNYQXSA-N
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Description

4-methyl-3-phenyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond (C=N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-phenyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-phenyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-3-phenyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-methyl-3-phenyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can inhibit the activity of certain enzymes. Additionally, its structural features allow it to interact with cellular components, potentially disrupting biological processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-phenyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

4-methyl-3-phenyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-13-19(14-8-6-5-7-9-14)23-24-20(13)21(26)25-22-12-15-10-17(28-3)18(29-4)11-16(15)27-2/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+

InChI Key

YZFUHVRZKMEIFC-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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